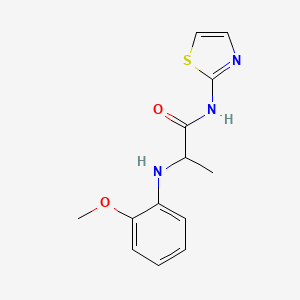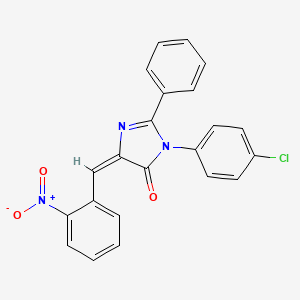![molecular formula C24H17FN2O5S B4921547 (5E)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)
(5E)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-[(3-fluorobenzyl)oxy]benzaldehyde with 3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of thiazolidinediones are known for their antidiabetic properties, particularly in the treatment of type 2 diabetes. This compound could be explored for similar therapeutic applications.
Industry
Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5E)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. For example, if it exhibits antidiabetic properties, it may act as a peroxisome proliferator-activated receptor (PPAR) agonist, modulating the expression of genes involved in glucose and lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used in the treatment of type 2 diabetes.
Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.
Uniqueness
(5E)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other thiazolidinediones.
Propiedades
IUPAC Name |
(5E)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O5S/c25-19-8-3-6-17(11-19)15-32-21-10-2-1-7-18(21)13-22-23(28)26(24(29)33-22)14-16-5-4-9-20(12-16)27(30)31/h1-13H,14-15H2/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZGFNIEBIVMMS-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-])OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-])OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)



![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4921545.png)


![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)
